N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide is a heterocyclic compound that belongs to the class of pyrido[1,2-A]pyrimidines. This compound is of interest due to its potential biological and pharmacological activities. It features a fused ring system that includes both pyridine and pyrimidine moieties, which are known for their significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{2,6-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide
- N-{2,4-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide
Uniqueness
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide is unique due to its specific substitution pattern on the pyrido[1,2-A]pyrimidine ring. This substitution pattern can influence its biological activity and selectivity towards specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-6-10-21-17(12)19-13(2)16(18(21)23)20-15(22)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
PUOBUBAVLPQZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.